(5,5-Dimethyl-1,3-dioxan-2-yl)methanol
Overview
Description
(5,5-Dimethyl-1,3-dioxan-2-yl)methanol is an organic compound with the molecular formula C7H14O3. It is a colorless liquid that is used in various chemical reactions and industrial applications. The compound is known for its stability and reactivity, making it a valuable intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5,5-Dimethyl-1,3-dioxan-2-yl)methanol typically involves the reaction of 2,2-dimethyl-1,3-dioxane with formaldehyde under acidic conditions. The reaction proceeds through the formation of a hemiacetal intermediate, which is then reduced to yield the desired product. The reaction conditions often include the use of a strong acid catalyst, such as sulfuric acid, and a reducing agent, such as sodium borohydride .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control of reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. The use of advanced purification techniques, such as distillation and crystallization, further enhances the quality of the compound .
Chemical Reactions Analysis
Types of Reactions
(5,5-Dimethyl-1,3-dioxan-2-yl)methanol undergoes various chemical reactions, including:
Reduction: It can be reduced to form alcohols or ethers using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride in the presence of a base like pyridine.
Major Products Formed
Oxidation: Aldehydes and carboxylic acids.
Reduction: Alcohols and ethers.
Substitution: Halides and other substituted derivatives.
Scientific Research Applications
(5,5-Dimethyl-1,3-dioxan-2-yl)methanol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: The compound is employed in the study of biochemical pathways and enzyme reactions.
Medicine: It serves as a building block in the synthesis of pharmaceutical compounds and drug delivery systems.
Industry: The compound is utilized in the production of specialty chemicals, fragrances, and flavoring agents.
Mechanism of Action
The mechanism of action of (5,5-Dimethyl-1,3-dioxan-2-yl)methanol involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile, participating in nucleophilic substitution reactions. It can also undergo oxidation and reduction reactions, altering its chemical structure and reactivity. These transformations enable the compound to serve as a versatile intermediate in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
(2,2-Dimethyl-1,3-dioxan-5-yl)methanol: Similar in structure but differs in the position of the hydroxyl group.
4-(5,5-Dimethyl-1,3-dioxan-2-yl)benzaldehyde: Contains an additional benzaldehyde group, making it more reactive.
Uniqueness
(5,5-Dimethyl-1,3-dioxan-2-yl)methanol is unique due to its stability and reactivity, which make it a valuable intermediate in various chemical reactions. Its ability to undergo multiple types of reactions, such as oxidation, reduction, and substitution, sets it apart from other similar compounds .
Properties
IUPAC Name |
(5,5-dimethyl-1,3-dioxan-2-yl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O3/c1-7(2)4-9-6(3-8)10-5-7/h6,8H,3-5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTMSWUPHDRNEMA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC(OC1)CO)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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